Cas no 2154990-49-3 (Benzoic acid, 2-fluoro-5-propoxy-)

2-Fluoro-5-propoxybenzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by the presence of a propoxy substituent at the 5-position and a fluorine atom at the 2-position of the benzoic acid ring. This structural modification enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, where selective functionalization is critical. The electron-withdrawing fluorine and the propoxy group influence the compound's reactivity, making it valuable for designing bioactive molecules. Its well-defined chemical properties ensure consistent performance in coupling reactions and derivatization processes. The compound is typically supplied in high purity, meeting stringent industry standards for research and industrial applications.
Benzoic acid, 2-fluoro-5-propoxy- structure
2154990-49-3 structure
Product Name:Benzoic acid, 2-fluoro-5-propoxy-
CAS No:2154990-49-3
MF:C10H11FO3
MW:198.19
CID:5076617
Update Time:2025-10-28

Benzoic acid, 2-fluoro-5-propoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-fluoro-5-propoxy-
    • 2-Fluoro-5-propoxybenzoic acid
    • Inchi: 1S/C10H11FO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
    • InChI Key: YZPIOMRSEPTGFG-UHFFFAOYSA-N
    • SMILES: C1(C=C(C(=O)O)C(F)=CC=1)OCCC

Benzoic acid, 2-fluoro-5-propoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR022IRV-1g
2-Fluoro-5-propoxybenzoic acid
2154990-49-3 95%
1g
$289.00 2025-02-13

Additional information on Benzoic acid, 2-fluoro-5-propoxy-

Benzoic Acid, 2-Fluoro-5-Propoxy - A Comprehensive Overview

Benzoic acid, 2-fluoro-5-propoxy, also known by its CAS number CAS No. 2154990-49-3, is a versatile organic compound with significant applications in various fields. This compound is a derivative of benzoic acid, characterized by the substitution of a fluoro group at the 2-position and a propoxy group at the 5-position on the benzene ring. Its unique structure endows it with distinct chemical properties, making it a valuable molecule in both academic research and industrial applications.

The synthesis of benzoic acid, 2-fluoro-5-propoxy typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution, where the fluoro and propoxy groups are introduced onto the benzene ring through carefully controlled conditions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, ensuring higher yields and purities of the final product. The compound's stability under various reaction conditions makes it suitable for further functionalization in downstream processes.

In terms of physical properties, benzoic acid, 2-fluoro-5-propoxy exhibits a melting point of approximately 115°C and a boiling point around 300°C under standard atmospheric pressure. Its solubility in common solvents such as water and ethanol is moderate, which facilitates its use in solution-based reactions. The presence of electron-withdrawing groups like fluoro enhances the acidity of the carboxylic acid moiety, making it more reactive in acidic environments.

The chemical structure of benzoic acid, 2-fluoro-5-propoxy plays a crucial role in its applications. In pharmaceutical research, this compound serves as a valuable intermediate in the synthesis of bioactive molecules. For instance, recent studies have explored its potential as an inhibitor for certain enzymes involved in metabolic pathways. Additionally, its ability to form stable esters makes it an attractive candidate for drug delivery systems.

In the field of material science, benzoic acid, 2-fluoro-5-propoxy has been investigated for its role in polymer synthesis. The propoxy group imparts hydrophilicity to the molecule, which can be exploited to create amphiphilic polymers with applications in drug delivery and tissue engineering. Furthermore, its fluorinated nature enhances thermal stability and resistance to UV degradation, making it suitable for high-performance materials.

The environmental impact of benzoic acid, 2-fluoro-5-propoxy has also been a topic of recent research. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. Understanding its environmental fate is crucial for assessing its safety in industrial applications and ensuring sustainable practices.

In conclusion, benzoic acid, 2-fluoro-5-propoxy, with its unique structural features and versatile properties, continues to be a focal point in both academic and industrial research. Its applications span across pharmaceuticals, materials science, and environmental chemistry, highlighting its importance as a key intermediate in modern organic synthesis.

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